molecular formula C22H24N4O B5530872 N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide

N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide

Cat. No.: B5530872
M. Wt: 360.5 g/mol
InChI Key: QFYBYOHFBGBMBN-UHFFFAOYSA-N
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Description

N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the phenyl groups: The phenyl groups can be introduced via Friedel-Crafts acylation.

    Formation of the pyrrolidine ring: This involves the cyclization of an appropriate amine precursor.

    Coupling of the pyrazole and pyrrolidine rings: This step often involves a nucleophilic substitution reaction.

    Introduction of the acetamide group: This can be achieved by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyrrolidine rings.

    Reduction: Reduced forms of the pyrazole or pyrrolidine rings.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and pyrrolidine rings. These interactions can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide
  • N-[1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide
  • N-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide

Uniqueness

N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both phenyl and pyrrolidine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-16(27)24-21-11-12-26(15-21)14-20-13-23-25-22(20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,13,21H,11-12,14-15H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYBYOHFBGBMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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